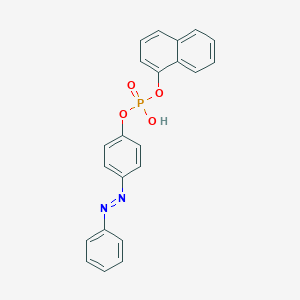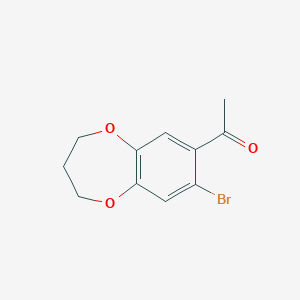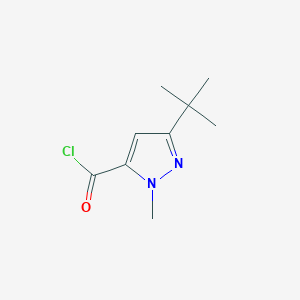![molecular formula C7H5N3O3 B065755 5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 185676-81-7](/img/structure/B65755.png)
5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with a pyrazine derivative, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium methoxide (MeONa) in butanol (BuOH) under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X) where R is an alkyl group and X is a leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and mechanisms.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, showing different reactivity and applications.
Uniqueness
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific combination of pyridine and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
185676-81-7 |
|---|---|
Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-7(12)9-5-4(8-6)2-1-3-10(5)13/h1-3,13H,(H,8,11) |
InChI Key |
HIWCKYONJHUVDF-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)C(=O)NC2=C1)O |
Canonical SMILES |
C1=CN(C2=NC(=O)C(=O)NC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)




![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

![2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)](/img/structure/B65693.png)

![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)


